molecular formula C9H6BrFO B1523837 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 881189-74-8

6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No. B1523837
CAS RN: 881189-74-8
M. Wt: 229.05 g/mol
InChI Key: FVPXVDTWEBFLLE-UHFFFAOYSA-N
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Description

“6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 881189-74-8. It has a molecular weight of 229.05 . The compound is solid in physical form .


Molecular Structure Analysis

The linear formula of “6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one” is C9H6BrFO .


Physical And Chemical Properties Analysis

“6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one” is a solid substance. It should be stored sealed in a dry environment at room temperature .

Scientific Research Applications

Pharmaceutical Research

6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a compound that can be utilized in the synthesis of various pharmacologically active molecules. Due to its structural similarity to indole derivatives, it may be used to develop new therapeutic agents . Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound could serve as a precursor in the design of drugs targeting these biological activities.

Material Science

In material science, this compound’s unique chemical structure could be explored for the development of novel materials. Its bromo and fluoro substituents may impart interesting electronic properties, making it a candidate for use in organic semiconductors or as a building block for more complex molecular architectures .

Chemical Synthesis

The compound can act as an intermediate in the synthesis of more complex chemical entities. Its reactive sites allow for various chemical transformations, potentially leading to the creation of new molecules with desirable properties for industrial applications .

Catalysis

Derivatives of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one could be investigated for their potential use as catalysts in organic reactions. The presence of halogens might enable it to act as a Lewis acid catalyst, facilitating various chemical reactions .

Biological Studies

This compound could be used in biological studies to understand the interaction between small molecules and biological macromolecules. It could serve as a scaffold for developing probes or inhibitors against specific proteins involved in disease pathways .

Analytical Chemistry

In analytical chemistry, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one could be used as a standard or reference compound in chromatography and mass spectrometry. Its distinct chemical properties would allow for its use in method development and calibration .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. It has hazard statements H302, which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-bromo-4-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPXVDTWEBFLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

881189-74-8
Record name 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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